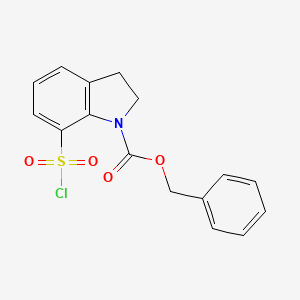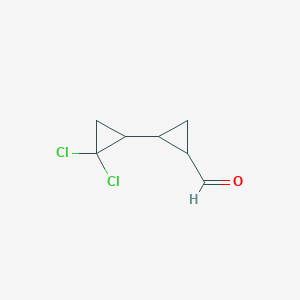
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₈Cl₂O. It is a cyclopropane derivative characterized by the presence of two chlorine atoms on one of the cyclopropyl rings and an aldehyde group on the other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a dichlorocyclopropane derivative with a cyclopropyl aldehyde under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclopropane ring-opening reactions, which are often catalyzed by enzymes. This ring-opening can lead to the formation of reactive intermediates that interact with target proteins or nucleic acids, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, lacking the chlorine atoms and aldehyde group.
2,2-Dichlorocyclopropane: Similar structure but without the aldehyde group.
Cyclopropane-1-carbaldehyde: Lacks the chlorine atoms on the cyclopropyl ring.
Uniqueness
2-(2,2-Dichlorocyclopropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the dichlorocyclopropyl and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
分子式 |
C7H8Cl2O |
|---|---|
分子量 |
179.04 g/mol |
IUPAC名 |
2-(2,2-dichlorocyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)2-6(7)5-1-4(5)3-10/h3-6H,1-2H2 |
InChIキー |
HZJAKGSTEPVPNV-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2CC2(Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
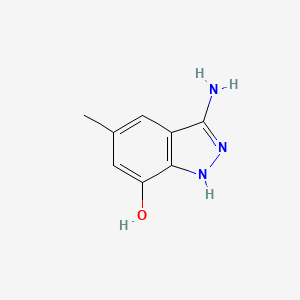
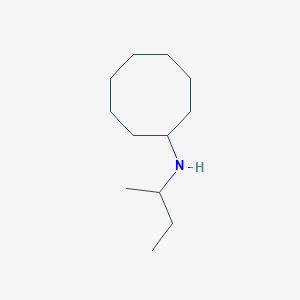
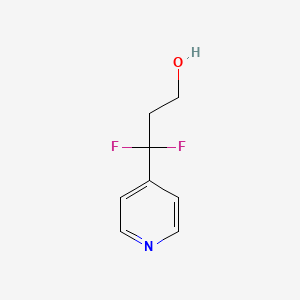
![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
![2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13254183.png)
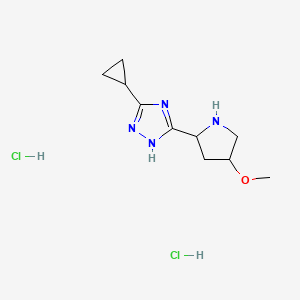
![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
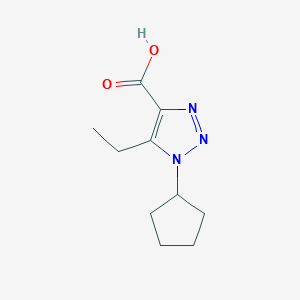
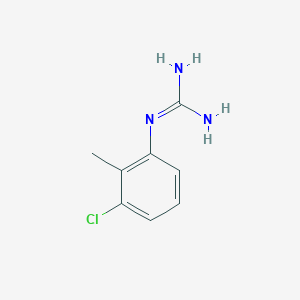

![1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13254208.png)
